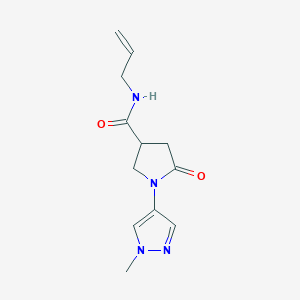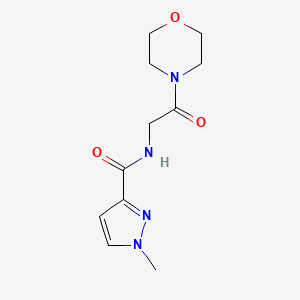![molecular formula C15H12N6O2S B7644345 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole-thienopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to various physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacteria and fungi, it disrupts the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacteria and fungi, it disrupts the cell membrane, leading to cell death. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine. One direction is to explore its potential applications in the field of material science. Another direction is to study its mechanism of action in more detail to better understand its physiological effects. In addition, more studies are needed to explore its potential applications in the treatment of various diseases. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and industry.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore its full potential and wider use in research and industry.
合成法
The synthesis of 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine has been reported using different methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde, 5-amino-1H-tetrazole, and 2-aminothiophene-3-carboxylic acid in the presence of a catalyst. This method yields a high purity product with a good yield. Other methods involve the use of different catalysts and reaction conditions.
科学的研究の応用
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of cancer and other diseases. In addition, it has been studied for its antibacterial and antifungal properties. In the field of material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-22-11-4-3-9(7-12(11)23-2)13-18-20-21(19-13)14-10-5-6-24-15(10)17-8-16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQQMXPVOQRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3=C4C=CSC4=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)



![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)

![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)